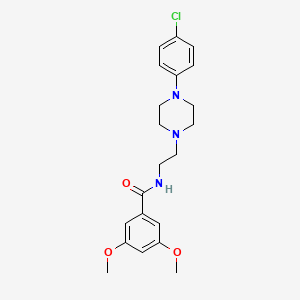
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound known for its high affinity and selectivity towards dopamine D4 receptors. This compound is often used in scientific research due to its potent biochemical and physiological actions.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is the D4 dopamine receptor . Dopamine receptors are critical for many biological functions including motor control, cognition, and reward. Specifically, the D4 receptor subtype is implicated in the etiology of many neurological and psychiatric disorders .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor It binds to the receptor, modulating its activity
Biochemical Pathways
The compound’s interaction with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of processes, including motor control, reward, and the release of various hormones. The downstream effects of modulating these pathways can have significant impacts on behavior and cognition.
Pharmacokinetics
It is soluble in dmso at 22 mg/ml, but insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent, but its absorption, distribution, metabolism, and excretion (ADME) in the body would need to be studied further.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide interacts with several biomolecules, most notably the D4 dopamine receptor . This interaction is characterized by high affinity and selectivity . The compound’s role in biochemical reactions primarily involves the modulation of dopamine receptor activity, which can influence a variety of physiological processes .
Cellular Effects
At the cellular level, this compound can influence cell function through its interaction with the D4 dopamine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor . This can lead to changes in receptor conformation and signaling activity, which can in turn influence downstream cellular processes . The compound may also interact with other biomolecules, leading to additional effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can depend on a variety of factors, including the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage . This can include threshold effects, where certain effects only occur above a certain dosage . At high doses, the compound may also have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of dopamine . This can involve interactions with enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters and binding proteins . This can influence the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can depend on a variety of factors, including its physicochemical properties and the presence of specific transporters . This localization can influence the compound’s activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves the reaction of 4-chlorophenylpiperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is extensively used in scientific research due to its selective binding to dopamine D4 receptors. Its applications include:
Chemistry: Used as a ligand in the study of receptor-ligand interactions.
Biology: Employed in the study of dopamine receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors compared to other similar compounds. This selectivity makes it a valuable tool in research focused on understanding the specific roles of D4 receptors in the brain .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSDFQCXSDCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
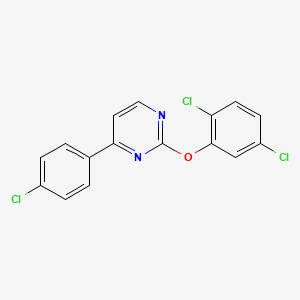

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2420830.png)
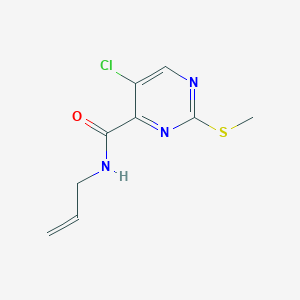
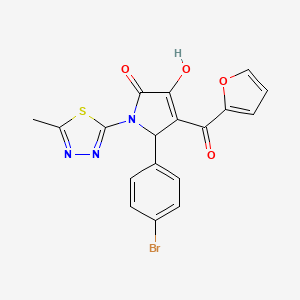


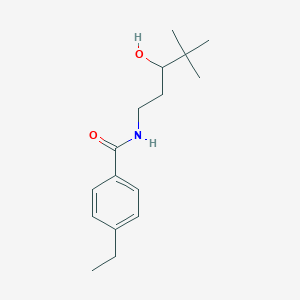

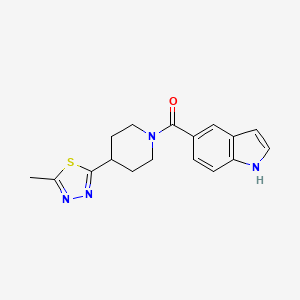
![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)
